molecular formula C9H10FNO B13222289 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine

6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13222289
M. Wt: 167.18 g/mol
InChI Key: BQUBNPVVUSEMTI-UHFFFAOYSA-N
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Description

6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine is a substituted dihydrobenzofuran derivative characterized by a fluorine atom at the 6-position, a methyl group at the 2-position, and an amine group at the 3-position of the fused bicyclic structure. Its hydrochloride salt form (97% purity) is commercially available, as noted in Enamine Ltd’s catalog . The compound’s stereochemistry is specified as the (R)-enantiomer in its hydrochloride form, which may influence its physicochemical and biological properties . The molecular formula of the free base is inferred to be C₉H₁₀FNO, with a molecular weight of approximately 167.18 g/mol.

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

6-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H10FNO/c1-5-9(11)7-3-2-6(10)4-8(7)12-5/h2-5,9H,11H2,1H3

InChI Key

BQUBNPVVUSEMTI-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=C(O1)C=C(C=C2)F)N

Origin of Product

United States

Preparation Methods

Methodology Overview

The predominant approach involves cyclization of suitably substituted phenolic precursors, such as o-hydroxyacetophenones, under basic or acidic conditions to generate the benzofuran core. This method is well-established in organic synthesis, especially for benzofuran derivatives, and is adaptable for introducing fluorine and methyl groups at specific positions.

Reaction Conditions

  • Base-mediated cyclization: Typically employs potassium hydroxide or sodium hydride in polar solvents like dimethylformamide or ethanol.
  • Acid-catalyzed cyclization: Uses strong acids such as polyphosphoric acid or sulfuric acid to promote intramolecular cyclization.
  • Temperature: Ranges from room temperature to reflux conditions, depending on the precursor reactivity.

Representative Reaction Scheme

o-Hydroxyacetophenone derivative + fluorinated substituents → cyclization → benzofuran core with fluorine and methyl groups

Research Findings

A recent study demonstrated the cyclization of fluorinated o-hydroxyacetophenones to produce benzofuran derivatives with high regioselectivity, emphasizing the importance of reaction conditions in controlling substitution patterns.

Transition Metal-Catalyzed Synthesis

Rhodium-Promoted Carboamidation

Yu et al. (2024) developed an enantioselective synthesis involving aryl-joined alkenes and substituted dioxazolones under chiral rhodium catalysis. This process involves:

Reaction conditions :

  • Use of copper acetate as an additive.
  • Dichloroethane as solvent.
  • Elevated temperatures (~80°C).

This method provides a route to functionalized dihydrobenzofurans, including fluorinated variants, with high enantiomeric purity.

Radical and Multi-Component Synthetic Routes

DMSO-Mediated Radical Process

A notable recent advancement involves the use of dimethyl sulfoxide (DMSO) activated by cyanuric chloride (TCT) to generate reactive intermediates capable of constructing benzofuran cores in a one-step, metal-free process. This method proceeds via radical pathways, with DMSO acting as a dual synthon providing methyl and sulfur units.

Key features :

Reaction Conditions

  • Use of DMSO as solvent and reagent.
  • Cyanuric chloride as activator.
  • Water addition to control quaternary carbon formation.
  • Radical initiation at room temperature.

This innovative route offers a scalable and environmentally benign pathway for synthesizing complex benzofuran derivatives, including the target compound.

Industrial-Scale Synthesis Considerations

For large-scale production, optimized protocols involve:

Summary of Key Preparation Methods

Method Key Reagents Reaction Type Advantages Limitations
Cyclization of o-hydroxyacetophenones Alkyl halides, bases Intramolecular cyclization Simple, scalable Regioselectivity control needed
Transition metal catalysis Rhodium complexes, copper acetate C–H activation, migratory insertion Enantioselectivity, functionalization Requires expensive catalysts
Radical DMSO-mediated synthesis Cyanuric chloride, DMSO, water Radical process Metal-free, eco-friendly Emerging method, scalability under study
Multi-step functionalization Fluorination, reductive amination Sequential reactions Versatile, high yield potential Multi-step process, longer timelines

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), Potassium tert-butoxide (KOtBu)

Major Products

Scientific Research Applications

6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Dihydrobenzofuran-3-amine derivatives exhibit diverse pharmacological and synthetic applications, with substituents significantly altering their properties. Below is a comparative analysis of structurally related compounds:

Key Compounds and Data

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Notes References
6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine 6-F, 2-Me, 3-NH₂ C₉H₁₀FNO ~167.18 N/A (R)-enantiomer HCl salt available; electron-withdrawing F enhances polarity
6-Bromo-4-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride 6-Br, 4-Me, 3-NH₂ C₉H₁₁BrClNO 264.55 N/A Bromine increases molecular weight and hydrophobicity; potential halogen bonding
(3R)-2,3-dihydro-1-benzofuran-3-amine No substituents (parent structure) C₈H₉NO 135.16 N/A Baseline for comparison; lower molecular weight and simpler structure
6,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride 6-Cl, 7-Cl, 3-NH₂ C₈H₇Cl₂NO 220.06 N/A Dichloro substitution enhances electron deficiency; higher density
5-Methoxy-2,3-dihydrobenzofuran-3-amine 5-OMe, 3-NH₂ C₉H₁₁NO₂ 165.19 N/A Methoxy group donates electrons; may improve solubility
(3S)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine 5-F, 7-F, 3-NH₂ C₈H₇F₂NO 171.14 N/A Dual fluorine substituents increase acidity (predicted pKa ~7.66)
3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-amine 3,3-diMe, 6-NH₂ C₁₀H₁₃NO 163.22 N/A Methyl groups induce steric hindrance; chiral center at C3
5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-amine 5-Cl, 6-F, 3-NH₂ C₈H₇ClFNO 187.6 N/A Mixed halogen effects; potential for unique reactivity

Analysis of Substituent Effects

  • Bromine’s larger atomic radius may enhance hydrophobic interactions .
  • Electron-Donating Groups (OMe): Methoxy at position 5 increases electron density, possibly improving solubility but reducing metabolic stability .
  • Steric Effects (Me groups): Methyl groups at positions 2 or 3 influence conformational flexibility and steric accessibility of the amine group .
  • Stereochemistry: The (R) or (S) configuration at C3 affects chiral recognition in biological systems, as seen in enantiomer-specific hydrochloride salts .

Biological Activity

6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features, including a fluorine atom and an amine group. This compound has garnered interest for its biological activities, particularly in neuropharmacology and anti-inflammatory responses.

Chemical Structure and Properties

The molecular formula of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine is C9H10FNOC_9H_{10}FNO, and it is often encountered in its hydrochloride salt form, enhancing its solubility and stability for various applications. The compound's structure is characterized by the following features:

  • Fluorine Atom : Positioned at the 6th carbon of the benzofuran ring.
  • Methyl Group : Located at the 2nd carbon.
  • Amine Group : Present at the 3rd carbon, contributing to its biological activity.

Biological Activity

The biological activity of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine is primarily linked to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological processes, leading to therapeutic effects.

Research indicates that this compound may influence several biological pathways:

  • Neuropharmacological Effects : It has been suggested that the compound may play a role in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders.
  • Anti-inflammatory Properties : Preliminary studies indicate that 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Comparative Analysis with Related Compounds

The following table summarizes key differences between 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine and structurally similar compounds:

Compound NameKey Differences
6-Fluoro-2-methylbenzofuranLacks an amine group at the 3rd position
2-MethylbenzofuranDoes not contain a fluorine atom
6-Fluoro-benzofuranLacks dihydro structure

Case Studies and Research Findings

Several studies have explored the biological activity of benzofuran derivatives, including 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine:

  • Anticancer Activity : A study demonstrated that benzofuran derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. Compounds similar to 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine showed significant efficacy against breast cancer cells through cell cycle arrest mechanisms .
  • Bone Formation Stimulation : Another research highlighted that certain benzofuran derivatives can stimulate bone formation and prevent glucocorticoid-induced osteoporosis by upregulating BMP-2 expression .

Synthesis and Optimization

The synthesis of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine typically involves multi-step reactions that require careful optimization of conditions such as temperature and reactant concentrations to achieve high yields and purity. Various oxidizing and reducing agents can be utilized to modify its structure further for enhanced biological activity .

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